N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
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Overview
Description
N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclopropyl group, a pyrrole ring, and a thiophene carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the reaction of cyclopropylamine with 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the pyrrole ring.
Scientific Research Applications
N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to interact with proteins involved in cell cycle regulation and apoptosis . The compound can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide
- N-cyclopropyl-3-(1H-pyrrol-1-yl)pyridinecarboxamide
Uniqueness
N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene or pyridine rings. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-cyclopropyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(13-9-3-4-9)11-10(5-8-16-11)14-6-1-2-7-14/h1-2,5-9H,3-4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGQMHMVMBGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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